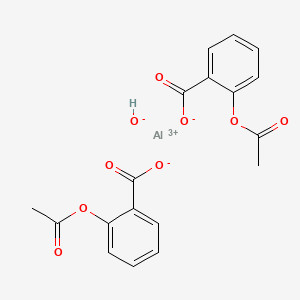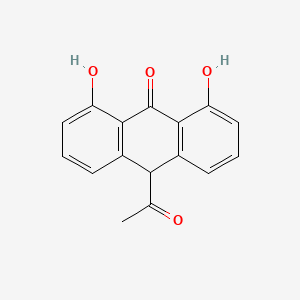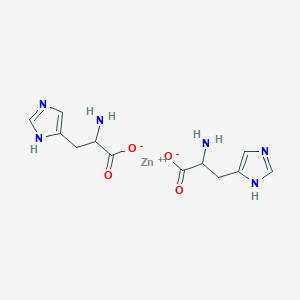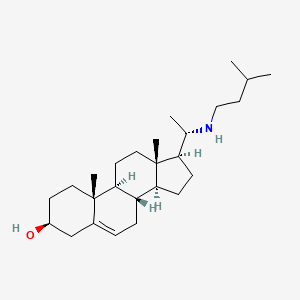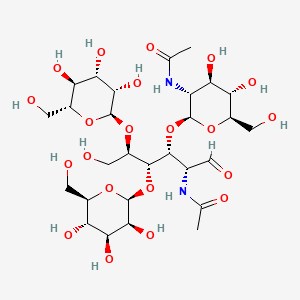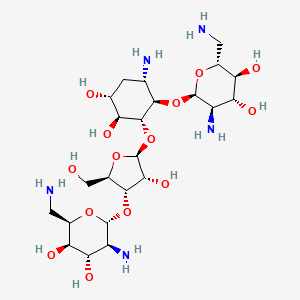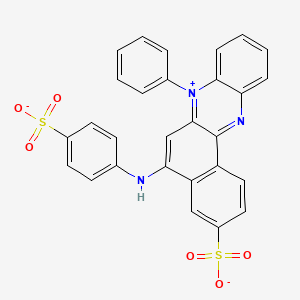
azocarmine G(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocarmine G(1-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 7-phenyl-5-[(4-sulfophenyl)imino]-5,7-dihydrobenzo[a]phenazine-3-sulfonic acid. It is a conjugate base of an azocarmine G free acid.
Scientific Research Applications
Wastewater Treatment : Azocarmine G is a focus in studies related to wastewater treatment. Gui Wan-wan (2012) investigated treating Azocarmine G dye wastewater using hydrolytic acidification-aerobic biological contact oxidation-Fenton oxidation processes. The treatment effectively reduced Chemical Oxygen Demand (COD) and chroma to meet local standards in Jiangsu Province and Shandong Province, China (Gui Wan-wan, 2012).
Removal of Anionic Dyes : A study by Constantin et al. (2013) demonstrated the removal of anionic dyes, including Azocarmine G, from aqueous solutions using pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres. This process showed potential for cleaning up dye-contaminated water sources (Constantin et al., 2013).
Photocatalytic Treatment : Research by Jian-Chao Jin and Yun Li (2010) explored the use of TiO2/UV-Fenton catalytic oxidation for treating Azocarmine G dye wastewater. Their results showed significant decolorization and COD removal rates under optimal conditions, suggesting this method's efficacy in dye wastewater treatment (Jian-Chao Jin & Yun Li, 2010).
Sensing Applications : A 2008 study by Dongyun Zheng et al. reported using azocarmine B (closely related to azocarmine G) for the noncovalent functionalization of multiwall-nanotubes in water. This method was utilized to create an electrochemical nitric oxide sensor, demonstrating the potential of azocarmine derivatives in sensor technology (Dongyun Zheng et al., 2008).
Analytical Chemistry : Li Zeng-kui (2012) developed a method using azocarmine B to enhance the resonance light scattering signal for the determination of gentamycin sulfate, showcasing its application in analytical chemistry (Li Zeng-kui, 2012).
Pharmacological Research : A study by Sakamoto et al. (2015) demonstrated the oxalate oxidase activity of a germin-like protein from azalea, which was expressed in tobacco cells. This activity, typically associated with germin, indicates potential pharmacological applications (Sakamoto et al., 2015).
Fuel Cell Research : In the field of energy, a 2012 study by Jen-Ming Yang and Hsien‐Chih Chiu explored using azocarmine G in the preparation and characterization of a polyvinyl alcohol/chitosan blended membrane for alkaline direct methanol fuel cells, signifying its role in advancing fuel cell technology (Jen-Ming Yang & Hsien‐Chih Chiu, 2012).
properties
Product Name |
azocarmine G(1-) |
|---|---|
Molecular Formula |
C28H18N3O6S2- |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate |
InChI |
InChI=1S/C28H19N3O6S2/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19/h1-17H,(H2,32,33,34,35,36,37)/p-1 |
InChI Key |
IBIWIZFYQXMEJP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)
![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)
